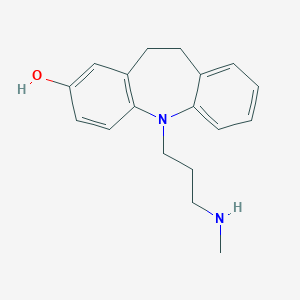

2-Hydroxydesipramine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJBOLMRGMDGLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173467 |

Source

|

| Record name | 2-Hydroxydesipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1977-15-7 |

Source

|

| Record name | 2-Hydroxydesipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1977-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxydesipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxydesipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYDESIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO1Y07E90C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Hydroxydesipramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxydesipramine is the major pharmacologically active metabolite of the tricyclic antidepressant desipramine.[1] A thorough understanding of its synthesis and characterization is paramount for researchers in drug metabolism, pharmacokinetics, and toxicology, as well as for professionals in drug development requiring well-characterized reference standards. This guide provides a detailed examination of the synthesis and comprehensive characterization of this compound, offering field-proven insights and robust analytical protocols.

Introduction: The Significance of this compound

Desipramine, a member of the dibenzazepine class of compounds, is a widely prescribed tricyclic antidepressant.[2][3] Its therapeutic action is primarily attributed to the inhibition of norepinephrine reuptake in the synaptic cleft.[3] Following administration, desipramine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, leading to the formation of this compound.[3]

This metabolite is not merely an inactive byproduct; it exhibits pharmacological activity and its plasma concentrations can be substantial, ranging from 51% to 94% of the parent drug, desipramine.[1] The accumulation of this compound with multiple doses underscores the necessity of accounting for its presence in pharmacokinetic and pharmacodynamic studies.[1] Therefore, the availability of pure, well-characterized this compound is crucial for its use as a reference standard in analytical method development, validation, and quality control applications.[4]

Synthesis of this compound

While several synthetic routes to hydroxylated tricyclic compounds have been explored, a common and reliable approach involves the hydroxylation of the aromatic ring of a suitable precursor. A conceptual synthetic pathway is outlined below. It is important to note that specific reaction conditions, such as solvents, temperatures, and catalysts, would require optimization for yield and purity.

A plausible synthetic approach could start from a protected form of the dibenzazepine core, followed by aromatic hydroxylation and subsequent elaboration of the side chain.

Figure 1. Conceptual synthetic pathway for this compound.

Step-by-Step Methodological Considerations:

-

Protection of the Dibenzazepine Nitrogen: The secondary amine of the iminodibenzyl core is first protected, for example, by acylation, to prevent side reactions during the subsequent hydroxylation step.

-

Aromatic Hydroxylation: The protected iminodibenzyl undergoes electrophilic aromatic substitution to introduce a hydroxyl group at the 2-position of one of the benzene rings. This can be a challenging step requiring careful selection of the hydroxylating agent and reaction conditions to control regioselectivity.

-

Deprotection: The protecting group on the nitrogen is removed to yield 2-hydroxyiminodibenzyl.

-

Side Chain Introduction: The final step involves the alkylation of the secondary amine with a suitable 3-(methylamino)propyl halide or a precursor that can be converted to this side chain.

This generalized pathway highlights the key transformations. The actual synthesis can be complex and may involve multiple purification steps, such as column chromatography, to isolate the desired product at each stage.

Characterization of this compound

Once synthesized, the identity and purity of this compound must be rigorously confirmed through a battery of analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for confirming the molecular weight and elucidating the structure of this compound.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or Orbitrap mass spectrometer.

-

Sample Preparation: A dilute solution of the synthesized compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Chromatography:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to promote ionization.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is effective for this class of compounds.

-

Data Acquisition: Full scan MS is performed to determine the parent ion's mass-to-charge ratio (m/z). Product ion scans (MS/MS) are then conducted on the parent ion to generate a characteristic fragmentation pattern.

-

Data Presentation: Expected Mass Spectral Data

| Parameter | Expected Value |

| Molecular Formula | C₁₈H₂₂N₂O[5] |

| Monoisotopic Mass | 282.1732 g/mol [5] |

| [M+H]⁺ (m/z) | 283.1805 |

| Key Fragment Ions (m/z) | 72.2 (from the side chain)[6] |

The fragmentation pattern serves as a molecular fingerprint, providing a high degree of confidence in the structural assignment.

Figure 2. Experimental workflow for LC-MS/MS characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra. Further 2D NMR experiments, such as COSY and HSQC, can be performed to confirm connectivity.

Data Presentation: Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 6.5 - 7.5 | Multiplet | ~7H |

| -CH₂- (bridge) | ~3.0 - 3.5 | Multiplet | 4H |

| -N-CH₂- (side chain) | ~2.5 - 3.0 | Multiplet | 2H |

| -CH₂- (side chain) | ~1.8 - 2.2 | Multiplet | 2H |

| -N-CH₃ | ~2.3 - 2.5 | Singlet | 3H |

| -OH | Variable | Broad Singlet | 1H |

| -NH- | Variable | Broad Singlet | 1H |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

The number of signals, their chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum provide detailed information about the different types of protons and their neighboring atoms in the molecule.[7]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of the synthesized this compound.

Experimental Protocol: Purity Assessment by HPLC-UV

-

Instrumentation: An HPLC system equipped with a UV-Vis detector.

-

Sample Preparation: A precisely weighed amount of the synthesized compound is dissolved in the mobile phase to create a stock solution, from which a series of dilutions are made.

-

Chromatography:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution and an organic solvent like acetonitrile.

-

Detection: UV absorbance is monitored at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

A purity of ≥98% is generally considered acceptable for a reference standard.

Conclusion

The synthesis and rigorous characterization of this compound are essential for advancing our understanding of the metabolism and pharmacology of desipramine. This guide has provided a comprehensive overview of the key synthetic considerations and detailed analytical protocols for the unambiguous identification and purity assessment of this important metabolite. By adhering to these robust methodologies, researchers and drug development professionals can ensure the quality and reliability of their scientific investigations.

References

-

A Review on Developed Analytical Methods for the Determination of Desipramine - Medicinal and Medical Chemistry. (2024-03-22). Retrieved from [Link]

-

This compound | C18H22N2O | CID 121249 - PubChem. (n.d.). Retrieved from [Link]

-

Showing metabocard for this compound (HMDB0060992) - Human Metabolome Database. (2013-07-09). Retrieved from [Link]

-

Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma - Celerion. (n.d.). Retrieved from [Link]

-

Desipramine | C18H22N2 | CID 2995 - PubChem. (n.d.). Retrieved from [Link]

-

Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed. (n.d.). Retrieved from [Link]

-

2-Hydroxy Desipramine | CAS No: 1977-15-7. (n.d.). Retrieved from [Link]

-

Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine - PubMed. (n.d.). Retrieved from [Link]

- US20150225349A1 - Method of preparation of imipramine pamoate and novel crystalline ... - Google Patents. (n.d.).

-

2 Hydroxydesipramine - mzCloud. (2016-03-17). Retrieved from [Link]

-

Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine. (n.d.). Retrieved from [Link]

-

Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000694). (n.d.). Retrieved from [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021-12-15). Retrieved from [Link]

- WO2009047796A1 - Polymorphs of imipramine hydrochloride and pamoate salt - Google Patents. (n.d.).

-

H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde The... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Desipramine | C18H22N2 | CID 2995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. This compound | C18H22N2O | CID 121249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. celerion.com [celerion.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Pharmacological Profile of 2-Hydroxydesipramine

Authored for Drug Development Professionals, Researchers, and Scientists

Introduction: Beyond the Parent Compound

Desipramine (DMI), a dibenzazepine derivative, is a long-established tricyclic antidepressant (TCA) recognized for its potent and relatively selective inhibition of the norepinephrine transporter (NET)[1][2]. While historically a cornerstone in the management of major depressive disorder, its clinical use has been tempered by the advent of agents with more favorable side-effect profiles[1][3]. However, the study of desipramine and its metabolic fate remains a critical area of research, offering profound insights into pharmacogenetics, drug-drug interactions, and the nuanced mechanisms of antidepressant action.

Central to this understanding is its principal active metabolite, 2-hydroxydesipramine (2-OH-DMI). Formed predominantly through hepatic metabolism, 2-OH-DMI is not an inert byproduct but a pharmacologically active entity that significantly contributes to both the therapeutic efficacy and the adverse effect profile of its parent compound[4][5]. The plasma concentration of this metabolite can be substantial, with the area under its concentration-time curve reaching 51% to 94% of that for desipramine itself, ensuring its accumulation and clinical relevance following multiple dosing regimens[4]. This guide provides a detailed technical examination of the pharmacological profile of 2-OH-DMI, synthesizing current knowledge to inform future research and drug development endeavors.

Section 1: Pharmacodynamics - The Mechanism of Action

The therapeutic action of desipramine is primarily attributed to its blockade of the norepinephrine transporter, which increases the synaptic concentration of norepinephrine and enhances noradrenergic neurotransmission[3][6]. 2-OH-DMI is understood to share this core mechanism, contributing actively to the overall pharmacological effect.

Monoamine Transporter Inhibition

Like its parent compound, 2-OH-DMI is an inhibitor of monoamine reuptake[2][7]. While detailed binding affinity (Ki) values for 2-OH-DMI are less commonly reported than for desipramine, animal studies have demonstrated that it possesses pharmacological activity similar to the parent drug[8]. Clinical studies corroborate this, showing that the total plasma concentration of DMI plus 2-OH-DMI correlates more strongly with antidepressant response than DMI levels alone[9]. This finding strongly suggests that 2-OH-DMI has substantive antidepressant activity in its own right[9]. The primary mechanism involves binding to the norepinephrine transporter (NET), and to a lesser extent the serotonin transporter (SERT), preventing the reuptake of these neurotransmitters from the synaptic cleft and thereby amplifying their signaling.

Caption: Mechanism of Action of this compound at the Noradrenergic Synapse.

Receptor Binding Profile

Beyond transporter inhibition, tricyclic compounds interact with a variety of other receptors, which often accounts for their side effects[2]. Desipramine itself has antagonistic activity at α1-adrenergic, histaminergic (H1), and muscarinic cholinergic receptors, although weaker than other TCAs[1][3]. The metabolite, 2-OH-DMI, is presumed to have a similar off-target binding profile, contributing to the overall side-effect burden, including potential cardiotoxicity.

Section 2: Pharmacokinetics - A Profile Shaped by Genetics

The formation and clearance of 2-OH-DMI are defining features of desipramine's pharmacokinetic profile and a primary source of inter-individual variability in clinical response.

Formation and Metabolism

Desipramine undergoes extensive hepatic metabolism, with the primary pathway being 2-hydroxylation to form 2-OH-DMI[5]. This reaction is catalyzed almost exclusively by the cytochrome P450 2D6 (CYP2D6) enzyme[5][8]. The early appearance of 2-OH-DMI in plasma after oral administration of desipramine suggests significant first-pass metabolism[4].

The critical dependence on CYP2D6 is the basis for the profound influence of pharmacogenetics on desipramine therapy. Genetic polymorphisms in the CYP2D6 gene lead to distinct patient phenotypes:

-

Poor Metabolizers (PMs): Individuals with two non-functional alleles. They exhibit markedly reduced clearance of desipramine, leading to very high plasma concentrations of the parent drug and a low ratio of 2-OH-DMI to DMI[10][11][12]. These patients are at high risk for concentration-dependent toxicity[13].

-

Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele.

-

Extensive (Normal) Metabolizers (EMs): Possess two functional alleles and represent the majority of the population.

-

Ultrarapid Metabolizers (UMs): Carry multiple copies of functional alleles, leading to very rapid clearance of desipramine and potentially sub-therapeutic plasma concentrations of the parent drug at standard doses.

Table 1: Impact of CYP2D6 Phenotype on Desipramine and this compound Plasma Levels

| Phenotype | Desipramine Clearance | Desipramine Plasma Level | 2-OH-DMI Formation | DMI / 2-OH-DMI Ratio | Clinical Implication |

|---|---|---|---|---|---|

| Poor (PM) | Markedly Decreased[11][12] | Very High[10] | Markedly Decreased[12] | High (e.g., ~4.4)[10] | High risk of toxicity |

| Extensive (EM) | Normal | Normal | Normal | Low (e.g., ~2.0)[10] | Standard therapeutic response |

| Ultrarapid (UM) | Markedly Increased | Very Low | Markedly Increased | Very Low | Risk of therapeutic failure |

Caption: Metabolic pathway of Desipramine and the influence of CYP2D6 genetics.

Elimination

Following its formation, 2-OH-DMI is primarily eliminated via the kidneys[8]. This is a crucial distinction from the parent compound, which is cleared by hepatic metabolism. Consequently, patients with renal impairment may be at risk for accumulation of 2-OH-DMI, and dose adjustments for desipramine may be required in this population to avoid potential toxicity from the metabolite[8].

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Desipramine (Parent Drug) | This compound (Metabolite) |

|---|---|---|

| Primary Metabolism | Hepatic (CYP2D6)[1][5] | - |

| Elimination Half-life | 12-30 hours[1] | ~22 hours[8] |

| Primary Elimination Route | Hepatic Metabolism[5] | Renal Excretion[8] |

| Protein Binding | ~90%[1][8] | Data less established |

| Bioavailability (Oral) | 33-70%[1][5] | N/A |

Section 3: Clinical Significance and Adverse Effects

The presence of 2-OH-DMI complicates the clinical picture of desipramine therapy, influencing both efficacy and safety.

Contribution to Cardiotoxicity

One of the most significant concerns with TCAs is cardiotoxicity, including conduction delays and arrhythmias[14]. Both desipramine and 2-OH-DMI contribute to these effects. Studies have shown that plasma concentrations of both DMI and 2-OH-DMI are significantly and independently correlated with the prolongation of the PR interval on an electrocardiogram (ECG), which represents a delay in atrioventricular (AV) conduction[15]. This suggests that both compounds exert a measurable effect on cardiac ion channels. The mechanism is thought to involve the blockade of cardiac potassium channels (like hERG), which can prolong cardiac repolarization and increase the risk of life-threatening arrhythmias such as Torsade de Pointes[14]. Monitoring plasma levels of both parent and metabolite may be useful in managing cardiac risk in susceptible patients[15].

Table 3: Summary of Electrocardiographic Effects

| ECG Parameter | Effect of DMI + 2-OH-DMI | Clinical Implication | Reference |

|---|---|---|---|

| Heart Rate | Increased | Tachycardia | [15] |

| PR Interval | Prolonged | AV Conduction Delay | [15][16] |

| QRS Interval | Prolonged | Intraventricular Conduction Delay | [15][16] |

| QTc Interval | Prolonged | Delayed Ventricular Repolarization |[14][15] |

Section 4: Analytical Methodologies

Accurate quantification of 2-OH-DMI alongside its parent compound is essential for therapeutic drug monitoring (TDM) and pharmacokinetic research. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for this purpose[17].

Experimental Protocol: HPLC with UV Detection

This method is robust and widely used for pharmacokinetic studies[18].

Objective: To simultaneously quantify desipramine and this compound in human serum or plasma.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of serum/plasma in a glass tube, add an internal standard (e.g., amitriptyline) to account for extraction variability[18].

-

Alkalinize the sample by adding a basic buffer (e.g., sodium carbonate buffer) to bring the pH > 9. This ensures the analytes are in their non-ionized, extractable form.

-

Add 5 mL of an organic extraction solvent (e.g., a hexane/isoamyl alcohol mixture).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer to the organic phase.

-

Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

-

Chromatographic Separation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0), with the exact ratio optimized for separation.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 50 µL.

-

Detection: UV absorbance at 214 nm[18].

-

-

Quantification:

-

Generate a standard curve by spiking blank serum with known concentrations of DMI and 2-OH-DMI (e.g., 1 to 100 µg/L)[18].

-

Calculate the peak area ratio of each analyte to the internal standard.

-

Plot the peak area ratio against concentration and perform a linear regression to determine the concentration in unknown samples. The curve should demonstrate linearity with r > 0.99[18].

-

Experimental Protocol: LC-MS/MS

This method offers higher throughput, sensitivity, and specificity, requiring smaller sample volumes[17].

Objective: High-throughput simultaneous quantification of desipramine and this compound in human plasma.

Methodology:

-

Sample Preparation:

-

Aliquot 50 µL of human plasma into a 96-well plate[17].

-

Add 25 µL of an internal standard working solution (e.g., d4-Desipramine).

-

Add a basic buffer and mix.

-

Perform automated liquid-liquid extraction with methyl tert-butyl ether (MTBE). Mix, centrifuge, and transfer the supernatant to a clean 96-well plate[17].

-

Evaporate the samples to dryness and reconstitute in a solution such as 90% acetonitrile[17].

-

-

LC-MS/MS Analysis:

-

LC System: A high-throughput liquid chromatography system.

-

Column: A suitable column for basic compounds (e.g., BioBasic SCX, 50 x 3.0 mm)[17].

-

Mobile Phase: Acetonitrile and an ammonium formate buffer (e.g., 10 mM, pH 2.5)[17].

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000) with an electrospray ionization (ESI) source operating in positive ion mode[17].

-

Detection (Multiple Reaction Monitoring - MRM):

-

Desipramine: 267.3 → 72.2 m/z

-

This compound: 283.3 → 72.2 m/z

-

d4-Desipramine (ISTD): 271.3 → 72.2 m/z

-

-

-

Validation and Quantification:

-

The method must be validated for matrix effect, recovery, accuracy, precision, and stability as per regulatory guidelines.

-

Quantification is performed using a standard curve, similar to the HPLC method.

-

Caption: General workflow for the analytical quantification of this compound.

Conclusion and Future Directions

This compound is a pharmacologically active metabolite that is integral to the clinical profile of desipramine. Its formation via the polymorphic CYP2D6 enzyme is a classic example of the importance of pharmacogenetics in personalized medicine. Furthermore, its distinct elimination pathway and significant contribution to both therapeutic and adverse effects underscore the principle that a comprehensive understanding of a drug's disposition must include its major active metabolites.

For researchers and drug development professionals, the story of 2-OH-DMI serves as a critical case study. Future research should aim to more precisely delineate its receptor binding profile and its specific contribution to the complex downstream neuroadaptive changes associated with chronic antidepressant treatment. Developing targeted inhibitors or inducers of specific metabolic pathways remains a key challenge and opportunity in optimizing pharmacotherapy and minimizing risk.

References

-

Desipramine - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

DeVane, C. L., Savett, M., & Jusko, W. J. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. European Journal of Clinical Pharmacology, 19(1), 61–64. Retrieved January 24, 2026, from [Link]

-

Kenney, J. T., Orsulak, P. J., Kolodner, R. M., & Burton, M. E. (1989). Determination of serum desipramine and this compound for pharmacokinetic applications by HPLC with ultraviolet detection. Clinical Chemistry, 35(10), 2134–2136. Retrieved January 24, 2026, from [Link]

-

What is the mechanism of Desipramine Hydrochloride? (2024). Patsnap Synapse. Retrieved January 24, 2026, from [Link]

-

Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

A Review on Developed Analytical Methods for the Determination of Desipramine. (2024). Medicinal and Medical Chemistry. Retrieved January 24, 2026, from [Link]

-

DESIPRAMINE. (n.d.). Retrieved January 24, 2026, from [Link]

-

Desipramine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Antidepressant activity of this compound. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

This compound and desipramine plasma levels and electrocardiographic effects in depressed younger adults. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

A rapid and simple RP-HPLC method for quantification of desipramine in human plasma. (n.d.). Retrieved January 24, 2026, from [Link]

-

hERG K+ Channel-Associated Cardiac Effects of the Antidepressant Drug Desipramine. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

-

Metabolism of desipramine in Japanese psychiatric patients: the impact of CYP2D6 genotype on the hydroxylation of desipramine. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma. (n.d.). Celerion. Retrieved January 24, 2026, from [Link]

-

Annotation of CYP2D6 poor metabolizer. (n.d.). ClinPGx. Retrieved January 24, 2026, from [Link]

-

Effect of concurrent organic cation transporter blockade on norepinephrine clearance inhibiting- and antidepressant-like actions of desipramine and venlafaxine. (2020). PubMed. Retrieved January 24, 2026, from [Link]

-

LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

-

Relationship between plasma desipramine levels, CYP2D6 phenotype and clinical response to desipramine: a prospective study. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

The Adverse Cardiovascular Effects and Cardiotoxicity of Kratom (Mitragyna speciosa Korth.): A Comprehensive Review. (2021). Frontiers. Retrieved January 24, 2026, from [Link]

-

Annotation of CYP2D6 poor metabolizer. (n.d.). ClinPGx. Retrieved January 24, 2026, from [Link]

-

Differential Potency of Antidepressants to Inhibit Serotonin & Norepinephrine Reuptake. (2022). PhysiciansWeekly.com. Retrieved January 24, 2026, from [Link]

-

Electrocardiographic effects of desipramine and this compound in children, adolescents, and adults treated with desipramine. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

Sources

- 1. Desipramine - Wikipedia [en.wikipedia.org]

- 2. Desipramine | C18H22N2 | CID 2995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]

- 4. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C18H22N2O | CID 121249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medicinesinformation.co.nz [medicinesinformation.co.nz]

- 9. Antidepressant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of desipramine in Japanese psychiatric patients: the impact of CYP2D6 genotype on the hydroxylation of desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. ClinPGx [clinpgx.org]

- 13. Relationship between plasma desipramine levels, CYP2D6 phenotype and clinical response to desipramine: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hERG K+ channel-associated cardiac effects of the antidepressant drug desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound and desipramine plasma levels and electrocardiographic effects in depressed younger adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Electrocardiographic effects of desipramine and this compound in children, adolescents, and adults treated with desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. celerion.com [celerion.com]

- 18. Determination of serum desipramine and this compound for pharmacokinetic applications by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Crossroads of Antidepressant Metabolism: A Technical Guide to 2-Hydroxydesipramine

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Parent Compound

In the intricate world of pharmacology, the journey of a drug within the human body rarely ends with the parent molecule. Metabolism, a process of biochemical transformation, often gives rise to a cast of new characters—metabolites—each with its own unique pharmacological profile. This guide delves into the scientific intricacies of one such pivotal metabolite: 2-hydroxydesipramine. As the major metabolic product of the tricyclic antidepressant desipramine, this compound is far from an inert bystander. It is an active pharmacological entity that significantly influences both the therapeutic efficacy and the adverse effect profile of its parent drug. For researchers, clinicians, and drug developers, a comprehensive understanding of this compound is not merely academic; it is a critical component of optimizing antidepressant therapy, ensuring patient safety, and informing the development of next-generation therapeutics. This guide provides a deep dive into the biochemistry, pharmacology, and analytical considerations of this compound, offering a technical resource for navigating the complexities of antidepressant metabolism.

The Metabolic Genesis: From Desipramine to its Hydroxylated Counterpart

Desipramine, a secondary amine tricyclic antidepressant, primarily exerts its therapeutic effect by inhibiting the reuptake of norepinephrine.[1] Its clinical utility, however, is profoundly influenced by its extensive hepatic metabolism.[2] The primary metabolic pathway for desipramine is aromatic hydroxylation, leading to the formation of this compound.[2]

The Central Role of Cytochrome P450 2D6 (CYP2D6)

The conversion of desipramine to this compound is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2D6.[2] This enzyme, located primarily in the liver, is a key player in the metabolism of a vast array of xenobiotics, including approximately 25% of clinically used drugs.

The significance of CYP2D6 in this metabolic process cannot be overstated, primarily due to its well-documented genetic polymorphism.[3] Variations in the CYP2D6 gene lead to distinct patient phenotypes with varying enzyme activity:

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles exhibit significantly reduced or absent enzyme activity. In these patients, the metabolism of desipramine to this compound is severely impaired, leading to higher plasma concentrations of the parent drug and lower concentrations of the metabolite.[3]

-

Intermediate Metabolizers (IMs): Carrying one reduced-function and one non-functional allele, or two reduced-function alleles, these individuals have decreased CYP2D6 activity compared to normal metabolizers.

-

Extensive (Normal) Metabolizers (EMs): With two functional CYP2D6 alleles, EMs exhibit normal enzyme activity and a "typical" metabolic ratio of desipramine to this compound.

-

Ultrarapid Metabolizers (UMs): Possessing multiple copies of functional CYP2D6 alleles, UMs display exceptionally high enzyme activity. This leads to rapid conversion of desipramine to this compound, resulting in lower plasma levels of the parent drug and higher levels of the metabolite.[4]

This genetic variability is a cornerstone of personalized medicine in psychiatry. A patient's CYP2D6 phenotype is a critical determinant of their response to desipramine therapy, influencing both the likelihood of achieving a therapeutic effect and the risk of developing adverse reactions.

Sources

- 1. This compound | C18H22N2O | CID 121249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]

An In-Depth Technical Guide to 2-Hydroxydesipramine and its Inhibition of Norepinephrine Reuptake

Foreword: Unraveling the Nuances of a Key Active Metabolite

In the landscape of neuropharmacology, the tricyclic antidepressant desipramine has long been a cornerstone in the study of norepinephrine reuptake inhibition. However, a comprehensive understanding of its in vivo action necessitates a deep dive into the pharmacology of its primary active metabolite, 2-hydroxydesipramine. This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of this compound's interaction with the norepinephrine transporter (NET). Moving beyond a simple recitation of facts, this document elucidates the causal relationships in experimental design and provides field-proven insights into the methodologies used to characterize this important compound.

Section 1: The Noradrenergic Synapse and the Role of the Norepinephrine Transporter (NET)

The noradrenergic system is integral to the regulation of mood, attention, and arousal. Norepinephrine (NE), released from presynaptic neurons, signals to postsynaptic neurons by binding to adrenergic receptors. The termination of this signal is primarily mediated by the norepinephrine transporter (NET), a presynaptic protein that actively transports NE back into the presynaptic neuron.[1] This reuptake process is crucial for maintaining synaptic homeostasis and is a key target for therapeutic intervention in a variety of neurological and psychiatric disorders.[1][2]

The inhibition of NET leads to an increased concentration and prolonged residence time of norepinephrine in the synaptic cleft, thereby amplifying noradrenergic signaling. This is the fundamental mechanism of action for norepinephrine reuptake inhibitors (NRIs).[3]

Caption: Mechanism of norepinephrine reuptake inhibition by this compound.

Section 2: this compound - An Active Metabolite of Desipramine

Desipramine is a well-characterized tricyclic antidepressant that acts as a potent inhibitor of the norepinephrine transporter.[4] It undergoes significant metabolism in the liver, primarily through the cytochrome P450 enzyme system, to form various metabolites.[3] Among these, this compound is a major and pharmacologically active metabolite.[5] Studies have shown that this compound is produced in substantial amounts, and its plasma concentrations can be significant following the administration of desipramine.[2] This underscores the importance of understanding its distinct pharmacological profile to fully comprehend the therapeutic and side-effect profile of its parent drug.

Section 3: Quantifying the Interaction of this compound with the Norepinephrine Transporter

To rigorously characterize the inhibitory activity of this compound on norepinephrine reuptake, a combination of in vitro assays is employed. These assays provide quantitative measures of binding affinity (Ki) and functional inhibition (IC50).

Radioligand Binding Assays: Determining Binding Affinity (Ki)

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor or transporter. In the context of the NET, these assays typically utilize a radiolabeled ligand that binds with high affinity and specificity to the transporter. By measuring the displacement of this radioligand by increasing concentrations of the unlabeled test compound (e.g., this compound), the inhibitory constant (Ki) can be determined.

Key Experimental Considerations:

-

Choice of Radioligand: [³H]-Nisoxetine is a commonly used radioligand for NET binding assays due to its high affinity and selectivity.[6]

-

Source of NET: Assays can be performed using membrane preparations from tissues with high NET expression (e.g., rat brain cortex) or from cell lines engineered to overexpress the human NET (e.g., HEK293-hNET cells).[6][7] The use of a recombinant system offers the advantage of a homogenous and well-defined source of the transporter.

-

Assay Conditions: The binding of ligands to the NET is sensitive to temperature and ionic strength. Assays are typically performed at 4°C in a buffer with a physiological concentration of sodium ions.[6]

Step-by-Step Protocol for [³H]-Nisoxetine Binding Assay:

-

Membrane Preparation:

-

Homogenize the tissue or cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, [³H]-nisoxetine (at a concentration close to its Kd), and varying concentrations of this compound or a reference compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known NET inhibitor (e.g., desipramine).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (typically 1-2 hours).

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand on the filter.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filter mats in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay to determine the Ki of this compound for NET.

Norepinephrine Uptake Assays: Assessing Functional Inhibition (IC50)

While binding assays provide information about the affinity of a compound for the transporter, they do not directly measure its ability to inhibit the transporter's function. Norepinephrine uptake assays address this by directly measuring the transport of radiolabeled norepinephrine into cells or synaptosomes.

Key Experimental Considerations:

-

Cellular System: These assays can be performed using primary neuronal cultures, synaptosomes (resealed nerve terminals), or cell lines stably expressing the NET (e.g., HEK293-hNET).[7][8] The latter offers a highly reproducible and controlled system.

-

Radiolabeled Substrate: [³H]-Norepinephrine is the standard radiolabeled substrate for these assays.

-

Assay Conditions: Assays are typically conducted at 37°C to ensure the physiological activity of the transporter.

Step-by-Step Protocol for [³H]-Norepinephrine Uptake Assay in HEK293-hNET Cells:

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing the human norepinephrine transporter (hNET) in appropriate growth medium.

-

Plate the cells in 24- or 96-well plates and allow them to adhere and grow to a confluent monolayer.

-

-

Pre-incubation:

-

Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor for a short period (e.g., 10-20 minutes) at 37°C.

-

-

Uptake Initiation and Termination:

-

Initiate the uptake by adding [³H]-norepinephrine to each well.

-

Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. It is crucial that the uptake is measured during the initial linear phase.

-

Terminate the uptake by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold uptake buffer.

-

-

Cell Lysis and Quantification:

-

Lyse the cells with a suitable lysis buffer (e.g., a buffer containing a detergent like Triton X-100).

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration in each well to normalize the uptake data.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Sources

- 1. Chronic desipramine treatment alters tyrosine hydroxylase but not norepinephrine transporter immunoreactivity in norepinephrine axons in the rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]

- 4. Comparison of the effects of desipramine on noradrenaline- and methoxamine-evoked venoconstriction in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter [frontiersin.org]

- 7. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide on the Serotonin Transporter Affinity of 2-Hydroxydesipramine

Abstract

This technical guide provides a comprehensive examination of the serotonin transporter (SERT) affinity of 2-hydroxydesipramine, the primary active metabolite of the tricyclic antidepressant desipramine. While desipramine is well-characterized as a potent norepinephrine reuptake inhibitor with comparatively weaker effects on SERT, the specific interaction of its major hydroxylated metabolite with this transporter is less defined in publicly accessible literature. This document synthesizes the current understanding of desipramine's metabolic pathway, the established SERT affinity of the parent compound, and the indirect evidence supporting the pharmacological activity of this compound. Crucially, this guide outlines the detailed, field-proven experimental methodologies—namely, radioligand binding assays and serotonin uptake assays—that are essential for the precise quantification of this compound's affinity for SERT. By presenting these protocols in a detailed, step-by-step format, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to address this knowledge gap, thereby fostering a more complete understanding of the pharmacological profile of desipramine and its metabolites.

Introduction: The Clinical Significance of Desipramine and its Active Metabolite

Desipramine, marketed under brand names such as Norpramin, is a tricyclic antidepressant (TCA) that has been utilized in the treatment of major depressive disorder.[1] Its primary mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[1] However, like many TCAs, its pharmacological profile is complex, with weaker interactions at other monoamine transporters and receptors.[1]

Desipramine is extensively metabolized in the liver, primarily by the polymorphic cytochrome P450 enzyme CYP2D6, to its major active metabolite, this compound.[2] This metabolite is not only present in significant concentrations in plasma but has also been shown to possess antidepressant activity, contributing to the overall therapeutic effect of desipramine administration.[3] A complete understanding of desipramine's clinical efficacy and side-effect profile therefore necessitates a thorough characterization of its active metabolites. While the affinity of desipramine for the serotonin transporter (SERT) has been established, the corresponding data for this compound is not as readily available. This guide will delve into the established data for the parent compound and provide the experimental framework required to elucidate the SERT affinity of this compound.

The Serotonin Transporter (SERT): A Key Target in Antidepressant Action

The serotonin transporter (SERT) is an integral membrane protein responsible for the reuptake of serotonin from the synaptic cleft into presynaptic neurons.[4] This process is crucial for terminating serotonergic signaling and recycling the neurotransmitter. SERT is a primary target for many classes of antidepressants, most notably the selective serotonin reuptake inhibitors (SSRIs). By blocking SERT, these drugs increase the extracellular concentration of serotonin, which is thought to be a key factor in their therapeutic effects. The interaction of any psychoactive compound with SERT is therefore a critical parameter in its pharmacological assessment.

Comparative Affinity at the Serotonin Transporter: Desipramine vs. This compound

Desipramine's affinity for the serotonin transporter is significantly lower than its affinity for the norepinephrine transporter, classifying it as a relatively selective norepinephrine reuptake inhibitor.[1] Quantitative studies have reported an IC50 value of 64 nM for desipramine at the human serotonin transporter.

The affinity of this compound for SERT is not well-documented in publicly available literature. This represents a significant gap in our understanding of the compound's complete pharmacological profile. The following table summarizes the known affinity of desipramine and highlights the missing data for its primary metabolite.

| Compound | Target | Affinity Metric | Value (nM) | Reference |

| Desipramine | Human SERT | IC50 | 64 | [Source for Desipramine IC50] |

| This compound | Human SERT | Ki or IC50 | Not Reported | N/A |

Experimental Methodologies for Determining SERT Affinity

To address the current knowledge gap, the following experimental protocols are provided. These methods are the gold standard for determining the binding affinity and functional inhibition of a compound at the serotonin transporter.

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This assay directly measures the affinity of a test compound (in this case, this compound) for the serotonin transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

-

Choice of Radioligand: [3H]Citalopram or [3H]Paroxetine are commonly used as they are highly selective and high-affinity ligands for SERT. The choice of a tritiated ligand provides good specific activity and a long half-life, making it suitable for binding studies.

-

Source of SERT: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are an ideal system. They provide a high density of the target transporter in a clean, reproducible cellular background.

-

Assay Buffer: The composition of the buffer is critical to maintain the integrity of the cell membranes and the transporter, as well as to mimic physiological conditions.

-

Non-Specific Binding Determination: The inclusion of a high concentration of a known SERT inhibitor (e.g., fluoxetine) is essential to define non-specific binding of the radioligand to the membranes and filter plates.

-

Membrane Preparation:

-

Culture HEK293-hSERT cells to confluence.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Homogenize the cell suspension using a Polytron homogenizer.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membranes (typically 10-20 µg of protein per well).

-

A fixed concentration of [3H]Citalopram (typically at or near its Kd value).

-

A range of concentrations of the test compound (this compound).

-

For non-specific binding control wells, add a high concentration of a competing ligand (e.g., 10 µM fluoxetine).

-

For total binding control wells, add assay buffer instead of a competing ligand.

-

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram of Radioligand Binding Assay Workflow

Caption: Workflow for determining SERT binding affinity (Ki).

Serotonin Uptake Assay (IC50 Determination)

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells expressing the serotonin transporter.

-

Choice of Substrate: [3H]Serotonin ([3H]5-HT) is the natural substrate for SERT and is used to directly measure the transporter's function.

-

Cell System: As with the binding assay, HEK293 cells stably expressing hSERT are a suitable and widely used model system.

-

Assay Conditions: The assay is performed at 37°C to ensure the transporter is functionally active. A short incubation time is used to measure the initial rate of uptake.

-

Defining Non-Specific Uptake: A known potent SERT inhibitor, such as citalopram or fluoxetine, is used to block SERT-mediated uptake, thereby defining the non-specific uptake component.

-

Cell Plating:

-

Plate HEK293-hSERT cells in a 96-well microplate and grow to a confluent monolayer.

-

-

Assay Procedure:

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate the cells with a range of concentrations of the test compound (this compound) or a control inhibitor (for non-specific uptake) for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate the uptake by adding a fixed concentration of [3H]5-HT to each well.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold KRH buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in each well with a lysis buffer (e.g., 1% Triton X-100).

-

Transfer the lysate to a scintillation vial or a microplate compatible with a scintillation counter.

-

Add scintillation cocktail and count the radioactivity.

-

-

Data Analysis:

-

Calculate the specific uptake at each concentration of the test compound by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of specific uptake against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the serotonin uptake.

-

Diagram of Serotonin Uptake Assay Workflow

Caption: Workflow for determining SERT functional inhibition (IC50).

Metabolism and Pharmacokinetic Considerations

The conversion of desipramine to this compound is a critical factor in its overall pharmacology. This metabolic step is primarily mediated by CYP2D6, an enzyme known for its genetic polymorphism, which leads to significant inter-individual variability in the plasma concentrations of both the parent drug and its metabolite.[2] Therefore, in vivo studies must consider the relative concentrations of both desipramine and this compound when interpreting pharmacological effects. A thorough in vitro characterization of this compound's SERT affinity would provide essential data for pharmacokinetic-pharmacodynamic (PK-PD) modeling to better predict the clinical effects of desipramine across different patient populations.

Conclusion and Future Directions

This technical guide has synthesized the current knowledge regarding the serotonin transporter affinity of this compound. While its parent compound, desipramine, has a well-established, albeit relatively weak, affinity for SERT, direct quantitative data for this compound remains a notable gap in the scientific literature. The established antidepressant activity of this metabolite underscores the importance of fully characterizing its pharmacological profile.

The detailed experimental protocols for radioligand binding and serotonin uptake assays provided herein offer a clear and robust framework for researchers to definitively determine the Ki and IC50 values of this compound for the serotonin transporter. The generation of this data will be invaluable for a more complete understanding of the molecular mechanisms underlying the therapeutic effects of desipramine and will aid in the broader efforts of drug development and personalized medicine in the treatment of depression. Future research should prioritize the in vitro characterization of this compound at SERT and other relevant CNS targets to fully elucidate its contribution to the clinical profile of desipramine.

References

-

DeVane, C. L., Savett, M., & Jusko, W. J. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. European Journal of Clinical Pharmacology, 19(1), 61–64. [Link]

-

Wikipedia. (2024). Desipramine. In Wikipedia. Retrieved January 24, 2026, from [Link]

- Singh, H. K., & Saadabadi, A. (2023). Desipramine. In StatPearls.

- Glassman, A. H., & Bigger, J. T., Jr. (1981). Cardiovascular effects of therapeutic doses of tricyclic antidepressants. A review.

-

Nelson, J. C., & Bock, J. (1988). Antidepressant activity of this compound. Clinical Pharmacology and Therapeutics, 44(3), 283–288. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Human Metabolome Database. (2021). This compound. In HMDB. Retrieved January 24, 2026, from [Link]

-

PathWhiz. (n.d.). Desipramine Metabolism Pathway. In PathWhiz. Retrieved January 24, 2026, from [Link]

- Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258.

- Zhou, Z., Zhen, J., Karpow, H., Gigant, B., & Gouaux, E. (2007). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. Nature Structural & Molecular Biology, 14(8), 692–697.

-

Chen, J. G., & Gnegy, M. E. (2007). Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. European Journal of Pharmacology, 576(1-3), 51–57. [Link]

-

PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. In PharmGKB. Retrieved January 24, 2026, from [Link]

-

Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737–748. [Link]

- Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Recent advances in the understanding of the interaction of antidepressant drugs with serotonin and dopamine transporters.

- Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter.

Sources

The Definitive Guide to the Identification and Characterization of 2-Hydroxydesipramine Glucuronide

For researchers, scientists, and drug development professionals, the precise identification of drug metabolites is a critical cornerstone of modern pharmacology. This guide provides an in-depth technical exploration of the identification and characterization of 2-hydroxydesipramine glucuronide, a significant metabolite of the tricyclic antidepressant desipramine. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind experimental choices, ensuring a robust and scientifically sound approach to metabolite identification.

Introduction: The Metabolic Journey of Desipramine

Desipramine, an active metabolite of imipramine, is a tricyclic antidepressant primarily used in the management of depression. Its therapeutic and toxicological profile is not solely dictated by the parent drug but is significantly influenced by its metabolic fate. The metabolic pathway of desipramine is a multi-step process involving both Phase I and Phase II enzymatic reactions, predominantly occurring in the liver.[1]

Phase I Metabolism: The Gateway to Functionalization

The initial step in the biotransformation of desipramine is a Phase I oxidation reaction. This is primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2D6, which introduces a hydroxyl group onto the aromatic ring of the desipramine molecule, forming this compound.[2] This hydroxylation step is crucial as it not only generates a pharmacologically active metabolite but also introduces a functional group amenable to subsequent Phase II conjugation reactions. The genetic variability in CYP2D6 activity among individuals can lead to significant differences in the plasma concentrations of both desipramine and its hydroxylated metabolite, impacting both efficacy and potential for adverse effects.

Phase II Metabolism: Conjugation and Excretion

Following hydroxylation, this compound undergoes Phase II metabolism, a process designed to increase the water solubility of the molecule and facilitate its excretion from the body. The most prominent Phase II reaction for this compound is glucuronidation. This involves the covalent attachment of a glucuronic acid moiety to the hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[3] The resulting metabolite, this compound glucuronide, is a highly polar conjugate that is readily eliminated in the urine. While several UGT isoforms are expressed in the liver, including UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15, the specific isoforms with the highest affinity for this compound are a subject of ongoing research.[3] However, UGT1A4 and UGT2B10 are known to be involved in the N-glucuronidation of other tricyclic antidepressants.[4]

Caption: Metabolic pathway of desipramine.

Analytical Strategies for Identification and Characterization

The identification of this compound glucuronide requires a multi-faceted analytical approach, combining robust sample preparation, high-resolution separation, and sensitive detection techniques. The choice of methodology is dictated by the need for specificity, sensitivity, and structural confirmation.

Sample Preparation: Isolating the Target from a Complex Matrix

The initial and often most critical step in the analytical workflow is the efficient extraction of the metabolite from the biological matrix, such as plasma or urine. The goal is to remove interfering endogenous components like proteins and salts while maximizing the recovery of the analyte.

2.1.1. Protein Precipitation (for Plasma/Serum)

This is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.

-

Rationale: The addition of a water-miscible organic solvent, such as acetonitrile, disrupts the solvation of proteins, causing them to precipitate out of solution. This method is favored for its simplicity and speed, making it suitable for high-throughput screening.[5]

Protocol: Protein Precipitation

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the analyte and other small molecules.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent for analysis.

2.1.2. Liquid-Liquid Extraction (LLE)

LLE offers a higher degree of selectivity compared to protein precipitation by partitioning the analyte between two immiscible liquid phases.

-

Rationale: By adjusting the pH of the aqueous sample, the charge state of this compound glucuronide can be manipulated to favor its extraction into an organic solvent. For acidic metabolites like glucuronides, maintaining a slightly acidic pH can improve extraction efficiency into a polar organic solvent. Conversely, for the parent compound and its hydroxy metabolite, a basic pH is used for extraction into a non-polar solvent.[2][6]

Protocol: Liquid-Liquid Extraction (for Plasma/Urine)

-

To 1 mL of plasma or urine, add an appropriate internal standard.

-

Adjust the pH of the sample to ~6.0 with a suitable buffer (e.g., acetate buffer) to optimize the extraction of the glucuronide.

-

Add 5 mL of a polar organic solvent (e.g., ethyl acetate).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2.1.3. Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and allows for concentration of the analyte, leading to enhanced sensitivity.[7][8]

-

Rationale: SPE utilizes a solid sorbent to selectively retain the analyte from the liquid sample. The choice of sorbent (e.g., reversed-phase C18, mixed-mode cation exchange) depends on the physicochemical properties of the analyte. For the polar glucuronide metabolite, a reversed-phase sorbent is often effective. The use of specific wash steps removes interferences, and a final elution step with an organic solvent recovers the purified analyte.[8]

Protocol: Solid-Phase Extraction (for Plasma/Urine)

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 1 mL of pre-treated sample (e.g., diluted urine or plasma supernatant from protein precipitation) onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

Caption: Sample preparation workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Workhorse of Metabolite Identification

LC-MS/MS is the cornerstone of modern metabolite identification due to its exceptional sensitivity and specificity.[9]

2.2.1. Chromatographic Separation

The liquid chromatography system separates the components of the sample extract prior to their introduction into the mass spectrometer.

-

Rationale for Column Selection: A reversed-phase C18 column is the standard choice for separating moderately polar to non-polar compounds like desipramine and its metabolites.[10] The C18 stationary phase provides hydrophobic interactions with the analytes, and their retention is modulated by the composition of the mobile phase.

-

Rationale for Mobile Phase: A gradient elution using a mixture of an aqueous phase (often containing a modifier like formic acid or ammonium formate) and an organic phase (typically acetonitrile or methanol) is employed. The acidic modifier helps to protonate the basic nitrogen atoms in the desipramine structure, leading to better peak shape and enhanced ionization efficiency in the mass spectrometer.[5]

Table 1: Representative LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| LC System | ||

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good separation efficiency for drug metabolites. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved peak shape and ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes. |

| Gradient | 5% to 95% B over 5 minutes | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 0.4 mL/min | Typical flow rate for analytical LC-MS. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| MS System | ||

| Ionization Mode | Positive Electrospray (ESI+) | Desipramine and its metabolites contain basic nitrogen atoms that are readily protonated. |

| Precursor Ion (m/z) | 459.2 | [M+H]+ for this compound glucuronide (C24H30N2O7).[11] |

| Product Ions (m/z) | 283.2, 72.2 | Fragmentation of the glucuronide and the desipramine core.[6] |

| Collision Energy | Optimized for each transition | Ensures efficient fragmentation for sensitive detection. |

2.2.2. Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides two levels of mass analysis, offering exceptional selectivity.

-

Rationale for ESI+: Electrospray ionization in the positive mode (ESI+) is the preferred method for analyzing desipramine and its metabolites because the basic nitrogen atoms in their structures are easily protonated, forming [M+H]+ ions.[6]

-

Rationale for MS/MS: In MS/MS, the precursor ion corresponding to the protonated this compound glucuronide is selected and fragmented. The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for quantification even in complex biological matrices. The characteristic neutral loss of the glucuronic acid moiety (176 Da) is a strong indicator of a glucuronide conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While LC-MS/MS is excellent for detection and quantification, unambiguous structural confirmation, especially for novel metabolites, requires NMR spectroscopy.[12][13]

-

Rationale: NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of its structure. For this compound glucuronide, NMR can confirm the site of glucuronidation on the 2-hydroxy position of the desipramine core.[12]

2.3.1. Key NMR Experiments

A combination of 1D and 2D NMR experiments is typically employed for structural elucidation.

-

1D ¹H NMR: Provides information on the number and type of protons in the molecule.

-

2D COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, helping to piece together molecular fragments.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

Protocol: NMR Analysis

-

Isolate a sufficient quantity (typically >100 µg) of the purified metabolite using preparative HPLC.

-

Dissolve the sample in a suitable deuterated solvent (e.g., methanol-d4).

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Analyze the spectra to assign all proton and carbon signals and confirm the structure of this compound glucuronide.

Enzymatic Hydrolysis: Confirmation of the Glucuronide Conjugate

A simple and effective way to confirm the presence of a glucuronide conjugate is through enzymatic hydrolysis using β-glucuronidase.[14]

-

Rationale: β-glucuronidase specifically cleaves the glucuronic acid moiety from the aglycone (in this case, this compound).[15][16] The disappearance of the peak corresponding to this compound glucuronide and the simultaneous appearance of a peak corresponding to this compound upon incubation with the enzyme provides strong evidence for the identity of the metabolite.

Protocol: Enzymatic Hydrolysis

-

Divide an aliquot of the sample extract into two.

-

To one aliquot, add a solution of β-glucuronidase in a suitable buffer (e.g., acetate buffer, pH 5.0).

-

To the second aliquot (control), add only the buffer.

-

Incubate both samples at 37°C for 2-4 hours.

-

Analyze both samples by LC-MS/MS.

-

Compare the chromatograms to observe the conversion of the glucuronide to the aglycone in the enzyme-treated sample.

Caption: Metabolite identification workflow.

Data Interpretation and Quantitative Analysis

Accurate data interpretation is paramount for confident metabolite identification. The use of a certified reference standard for this compound glucuronide is highly recommended for unequivocal identification and accurate quantification.[17]

Table 2: Quantitative Data of Desipramine and Metabolites in Human Plasma

| Analyte | Concentration Range (ng/mL) | Analytical Method | Reference |

| Desipramine | 5.0 - 250.0 | UHPLC-Q-TOF-MS | [5] |

| This compound | Varies widely between individuals | GC-MS | [2] |

| This compound Glucuronide | Not typically measured directly in routine TDM | LC-MS/MS | [14] |

Conclusion